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Compound of Interest
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Cat. No.: B8249836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for staining cells using Texas
Red-X conjugates. Texas Red-X is a bright red fluorescent dye commonly used in

immunofluorescence and other fluorescence microscopy applications. The "X" in its name

refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive

group, which minimizes interactions between the dye and the conjugated biomolecule.[1] This

guide will cover protocols for both antibody-based staining and the staining of cellular

structures like the actin cytoskeleton.

Spectral Properties
Before designing an experiment, it is crucial to understand the spectral properties of the

fluorophore to ensure compatibility with the available microscope and to minimize spectral

overlap in multi-color imaging experiments.

Property Wavelength (nm)

Excitation Maximum ~595 nm

Emission Maximum ~615 nm

Table 1: Spectral properties of Texas Red-X conjugates.[1][2]
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Protocol 1: Immunofluorescence Staining of Target
Proteins
This protocol outlines the steps for indirect immunofluorescence staining using a primary

antibody followed by a Texas Red-X-conjugated secondary antibody. This method provides

signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Experimental Protocol
Cell Culture and Preparation:

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until

they reach the desired confluency (typically 50-70%).

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

Fixation:

Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-20

minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in

PBS for 10-15 minutes at room temperature.[3][4]

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5%

normal serum from the secondary antibody host species in PBS) for 1 hour at room

temperature to reduce non-specific antibody binding.[3]

Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer to its optimal concentration. This needs

to be determined empirically, but a starting range of 1:100 to 1:1000 is common.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.[3]

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the Texas Red-X-conjugated secondary antibody in the blocking buffer. A typical

dilution range is 1:50 to 1:200.[5][6]

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.[3]

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional):

To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-

phenylindole) for 5 minutes at room temperature.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Seal the edges of the coverslip with nail polish to prevent drying.

Store the slides at 4°C in the dark until imaging.

Quantitative Data for Immunofluorescence
Optimizing antibody concentrations is critical for achieving a high signal-to-noise ratio. The

ideal dilution will depend on the abundance of the target antigen and the affinity of the antibody.
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Parameter
Concentration/Dilut
ion Range

Incubation Time Notes

Primary Antibody 1:100 - 1:1000
1-2 hours at RT or

overnight at 4°C

Titration is necessary

to determine the

optimal dilution for a

high signal-to-noise

ratio.

Texas Red-X

Secondary Antibody
1:50 - 1:400[5] 1 hour at RT

Higher concentrations

can lead to increased

background signal.

Table 2: Typical dilution ranges for primary and Texas Red-X conjugated secondary antibodies.

Protocol 2: Staining of F-Actin with Texas Red-X
Phalloidin
Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When

conjugated to a fluorescent dye like Texas Red-X, it allows for the visualization of the actin

cytoskeleton.

Experimental Protocol
Cell Culture, Fixation, and Permeabilization:

Follow steps 1-3 from the Immunofluorescence Protocol. It is crucial to use a methanol-

free formaldehyde fixative as methanol can disrupt the actin structure.

Phalloidin Staining:

Dilute the Texas Red-X phalloidin stock solution in PBS containing 1% BSA. A typical final

concentration is around 500 nM.[7]

Incubate the cells with the phalloidin solution for 20-90 minutes at room temperature,

protected from light.[8][9] The optimal incubation time can vary between cell types.[8]

Wash the cells two to three times with PBS.
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Counterstaining and Mounting:

Follow steps 7 and 8 from the Immunofluorescence Protocol.

Quantitative Data for Phalloidin Staining
Reagent

Concentration
Range

Incubation Time Notes

Texas Red-X

Phalloidin

1:100 - 1:1000 dilution

of stock solution

(typically resulting in a

nanomolar

concentration)[8]

20-90 minutes at

RT[8][9]

The optimal

concentration and

incubation time should

be determined for

each cell line.[8]

Table 3: Typical concentration and incubation time for Texas Red-X phalloidin.

Experimental Workflow and Signaling Pathway
Diagrams
Immunofluorescence Staining Workflow
The following diagram illustrates the key steps in an indirect immunofluorescence staining

protocol.
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Sample Preparation

Staining

Final Steps

Cell Culture on Coverslips

Wash with PBS

Fixation (e.g., 4% Formaldehyde)

Wash with PBS

Permeabilization (e.g., Triton X-100)

Wash with PBS

Blocking (e.g., BSA or Serum)

Primary Antibody Incubation

Wash with PBS

Texas Red-X Secondary Antibody Incubation

Wash with PBS

Counterstain (e.g., DAPI)

Wash with PBS

Mounting on Microscope Slide

Fluorescence Microscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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